molecular formula C11H15N3O B1297247 5-Amino-2-pyrrolidin-1-yl-benzamide CAS No. 797814-03-0

5-Amino-2-pyrrolidin-1-yl-benzamide

Cat. No. B1297247
CAS RN: 797814-03-0
M. Wt: 205.26 g/mol
InChI Key: ZGAKJYKEQQWIJS-UHFFFAOYSA-N
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Description

5-Amino-2-pyrrolidin-1-yl-benzamide is a biochemical used for proteomics research . Its molecular formula is C11H15N3O and has a molecular weight of 205.26 .


Molecular Structure Analysis

The pyrrolidine ring in 5-Amino-2-pyrrolidin-1-yl-benzamide is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Proteomics Research

5-Amino-2-pyrrolidin-1-yl-benzamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . This compound can be used as a building block in the synthesis of complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and the biological processes they regulate.

Drug Discovery

The pyrrolidine ring, a core structure in 5-Amino-2-pyrrolidin-1-yl-benzamide , is widely used in medicinal chemistry to create novel compounds for treating diseases . Its ability to efficiently explore pharmacophore space due to its sp3-hybridization makes it a valuable scaffold for developing selective androgen receptor modulators (SARMs) and other targeted therapies.

Pharmacology

In pharmacology, 5-Amino-2-pyrrolidin-1-yl-benzamide derivatives are explored for their potential as bioactive compounds. The pyrrolidine ring’s stereogenicity and non-planarity contribute to the stereochemistry of drug molecules, influencing their biological activity and interaction with enantioselective proteins .

Medicinal Chemistry

This compound serves as a versatile intermediate in medicinal chemistry. It’s used to synthesize a variety of biologically active molecules, particularly those with target selectivity characterized by the pyrrolidine ring and its derivatives . These activities include antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.

Organic Synthesis

5-Amino-2-pyrrolidin-1-yl-benzamide: is involved in organic synthesis, where it’s used to construct complex molecules through multi-step reactions. It’s particularly useful in reactions that require the introduction of a pyrrolidine ring to the molecular structure, which can significantly alter the compound’s properties .

Analytical Chemistry

In analytical chemistry, 5-Amino-2-pyrrolidin-1-yl-benzamide can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for use in method development and validation, ensuring accurate and reliable analysis of biological samples .

Future Directions

The pyrrolidine ring, a key component of 5-Amino-2-pyrrolidin-1-yl-benzamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-3-4-10(9(7-8)11(13)15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKJYKEQQWIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292486
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-pyrrolidin-1-yl-benzamide

CAS RN

797814-03-0
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797814-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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